2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a piperidine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with 2-phenyl-2-(piperidin-1-yl)ethylamine under dehydrating conditions to form the desired carboxamide linkage. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: Lacks the piperidine and phenyl groups.
N-phenyl-2-oxo-2H-chromene-3-carboxamide: Lacks the piperidine group.
2-oxo-N-[2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide: Lacks the phenyl group.
Uniqueness
The presence of both the piperidine and phenyl groups in 2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide imparts unique chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(19-15-18-11-5-6-12-21(18)28-23(19)27)24-16-20(17-9-3-1-4-10-17)25-13-7-2-8-14-25/h1,3-6,9-12,15,20H,2,7-8,13-14,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJQRQSVKWGVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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